molecular formula C13H12F3N3O5S B11261398 ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11261398
M. Wt: 379.31 g/mol
InChI Key: SJGPEFDWCGXCFO-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, followed by oxidation to form the pyrazole ring . Another approach includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with solvents like ethanol, DMSO, and benzene being commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12F3N3O5S

Molecular Weight

379.31 g/mol

IUPAC Name

ethyl 5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H12F3N3O5S/c1-2-23-12(20)10-7-11(18-17-10)25(21,22)19-8-3-5-9(6-4-8)24-13(14,15)16/h3-7,19H,2H2,1H3,(H,17,18)

InChI Key

SJGPEFDWCGXCFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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